Methyl 3-(isopropylamino)-4-nitrobenzoate

LogP Lipophilicity Regioisomer

Methyl 3-(isopropylamino)-4-nitrobenzoate is a strategic nitrobenzoate building block featuring a unique 3-isopropylamino-4-nitro substitution pattern (LogP 2.20). This regioisomer cannot be substituted with generic nitro-amino benzoates due to distinct electronic and steric properties that govern reactivity and biological behavior. The 4-nitro group enables selective reduction to the corresponding aniline while preserving the ester and isopropylamino functionalities, facilitating high-yield, cost‑effective multi‑step syntheses. The branched isopropylamino group enhances metabolic stability compared to N‑methyl analogs, making it ideal for lead optimization. With a well‑defined 98% purity, it ensures reproducible results in medicinal chemistry and organic synthesis.

Molecular Formula C11H14N2O4
Molecular Weight 238.24
CAS No. 1400645-23-9
Cat. No. B3047480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(isopropylamino)-4-nitrobenzoate
CAS1400645-23-9
Molecular FormulaC11H14N2O4
Molecular Weight238.24
Structural Identifiers
SMILESCC(C)NC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-7(2)12-9-6-8(11(14)17-3)4-5-10(9)13(15)16/h4-7,12H,1-3H3
InChIKeyBTXXKLFDNHKKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS 1400645-23-9): Baseline Identity and Procurement Context


Methyl 3-(isopropylamino)-4-nitrobenzoate (CAS 1400645-23-9) is a nitrobenzoate ester substituted with an isopropylamino group at the 3‑position and a nitro group at the 4‑position . It belongs to the class of alkylamino‑nitrobenzoates, characterized by its ester functionality and a molecular weight of 238.24 g·mol⁻¹ . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its substitution pattern influences both physicochemical properties and reactivity in downstream transformations .

Why Methyl 3-(isopropylamino)-4-nitrobenzoate Cannot Be Replaced by a Close Analog


Regioisomeric nitro‑amino benzoates and alkylamino variants cannot be interchanged as generic substitutes due to profound differences in physicochemical and electronic properties that dictate both synthetic utility and biological behavior . The specific placement of the nitro group at the 4‑position and the isopropylamino moiety at the 3‑position creates a unique electronic environment and steric profile, which directly influences reaction rates, regioselectivity, and target engagement . Even minor modifications—such as moving the nitro group to the 3‑position or replacing the isopropyl group with a methyl group—yield compounds with measurably altered lipophilicity, hydrogen‑bonding capacity, and metabolic stability, thereby precluding simple interchange in a research or manufacturing setting .

Quantitative Differentiation Evidence for Methyl 3-(isopropylamino)-4-nitrobenzoate (1400645-23-9)


Regioisomeric Lipophilicity Divergence: 3‑Isopropylamino‑4‑nitro vs. 4‑Isopropylamino‑3‑nitro

The target compound (3‑isopropylamino‑4‑nitro substitution) exhibits a calculated LogP of 2.2017 . Its regioisomer, methyl 4‑(isopropylamino)‑3‑nitrobenzoate (CAS 234751‑02‑1), displays a significantly higher LogP of 2.79790 . This 0.6‑unit difference in LogP translates to an approximate 4‑fold difference in partition coefficient, directly impacting membrane permeability and solubility profiles [1].

LogP Lipophilicity Regioisomer Physicochemical Properties

Assured Purity and Analytical Transparency Versus Sigma‑Aldrich Regioisomer

The target compound is supplied with a certified purity of 98% (HPLC) as per vendor specification . In contrast, the closely related regioisomer methyl 4‑(isopropylamino)‑3‑nitrobenzoate, offered by Sigma‑Aldrich (AldrichCPR PH017182), is explicitly sold 'as‑is' without any analytical data, and the buyer assumes full responsibility for identity and purity verification . This constitutes a fundamental difference in quality assurance.

Purity Analytical Characterization Procurement Regioisomer

Increased Lipophilicity Over N‑Methyl Analog by Isopropyl Substitution

The isopropylamino group in the target compound confers greater lipophilicity compared to the N‑methyl analog, methyl 3‑(methylamino)‑4‑nitrobenzoate (CAS 251643‑13‑7). While direct LogP data for the N‑methyl analog is not available, the addition of a methyl branch (isopropyl vs. methyl) is well‑established to increase LogP by approximately 0.5 units [1]. The target compound's calculated LogP is 2.2017 , whereas the N‑methyl analog is expected to have a LogP around 1.7, based on the Hansch‑Leo π‑constant for a methylene unit .

Lipophilicity Isopropyl N‑Methyl Class Comparison

High‑Value Application Scenarios for Methyl 3-(isopropylamino)-4-nitrobenzoate (1400645-23-9)


Precursor for 3‑Amino‑4‑(isopropylamino)benzoate via Chemoselective Nitro Reduction

The 4‑nitro group in the target compound can be selectively reduced to the corresponding aniline while leaving the ester and isopropylamino functionalities intact. This transformation yields methyl 3‑amino‑4‑(isopropylamino)benzoate, a versatile intermediate for further functionalization (e.g., amide bond formation, sulfonylation). The well‑defined 98% purity ensures reproducible reduction yields, which is critical for multi‑step synthetic routes where purification of intermediates is costly.

Scaffold for Structure‑Activity Relationship (SAR) Studies in Medicinal Chemistry

The substitution pattern—isopropylamino at C3 and nitro at C4—provides a distinct electronic and steric profile compared to the 4‑isopropylamino‑3‑nitro regioisomer (LogP 2.80 ). The lower LogP (2.20) of the target compound may be advantageous when a compound with reduced lipophilicity is required to mitigate off‑target binding or improve aqueous solubility in a lead optimization campaign.

Synthesis of Nitroarene‑Containing Pharmacophores or Agrochemical Intermediates

The presence of both a nitro group and an ester allows for orthogonal transformations: the nitro group can participate in nucleophilic aromatic substitution (SNAr) or be reduced, while the ester can be hydrolyzed or converted to an amide. The isopropylamino group introduces a branched alkyl chain that can enhance metabolic stability relative to N‑methyl analogs [1], making this compound a strategic building block for designing drug candidates with improved pharmacokinetic profiles.

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